Ginsenoside B2; Panaxoside Re; Sanchinoside Re

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

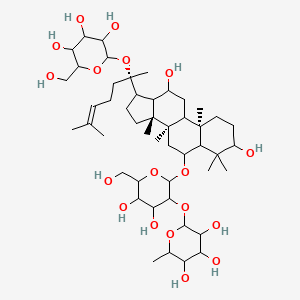

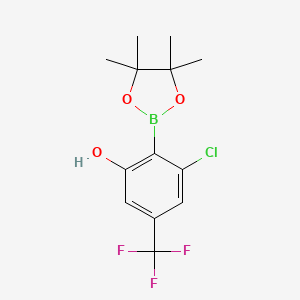

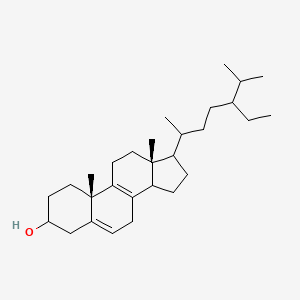

Ginsenoside Rd is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the protopanaxadiol (PPD) group of ginsenosides, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through the biotransformation of ginsenoside Rb1. This process involves the use of specific microorganisms or enzymes to convert Rb1 into Rd. For instance, the fungus Aspergillus versicolor has been shown to efficiently transform ginsenoside Rb1 to Rd by secreting β-glucosidase during the spore production phase .

Industrial Production Methods: Industrial production of ginsenoside Rd often involves microbial and enzymatic methods due to their environmental compatibility and specificity. These methods include the use of β-glucosidase enzymes to hydrolyze ginsenoside Rb1 into Rd under optimized conditions such as pH 7.0 and a temperature of 37°C .

Analyse Chemischer Reaktionen

Types of Reactions: Ginsenoside Rd undergoes various chemical reactions, including deglycosylation, hydroxylation, and hydrogenation. These reactions are typically catalyzed by enzymes or microorganisms.

Common Reagents and Conditions:

Deglycosylation: This reaction involves the removal of sugar moieties from the ginsenoside molecule. It is commonly catalyzed by β-glucosidase enzymes.

Hydroxylation: This reaction introduces hydroxyl groups into the ginsenoside structure, often catalyzed by specific enzymes.

Hydrogenation: This reaction involves the addition of hydrogen atoms to the ginsenoside molecule, typically under mild conditions.

Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside F2 and ginsenoside CK .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a precursor for the synthesis of other rare ginsenosides.

Biology: Ginsenoside Rd exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.

Medicine: It has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and certain types of cancer

Wirkmechanismus

Ginsenoside Rd is structurally similar to other protopanaxadiol-type ginsenosides such as ginsenoside Rb1, Rb2, and Rc. it lacks one outer glycoside moiety at the C-20 position, which contributes to its unique pharmacological properties . Compared to these similar compounds, ginsenoside Rd exhibits stronger neuroprotective and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside F2

- Ginsenoside CK

Ginsenoside Rd continues to be a subject of extensive research due to its diverse pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel |

C48H82O18 |

|---|---|

Molekulargewicht |

947.2 g/mol |

IUPAC-Name |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,45-,46-,47-,48+/m1/s1 |

InChI-Schlüssel |

PWAOOJDMFUQOKB-BMMOMGDQSA-N |

Isomerische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)

![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)